Cas no 922067-11-6 (N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide)

N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide
- N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-phenylethyl)oxamide
- 922067-11-6
- F2291-0580
- AKOS024636433
- N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide
- N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide
-
- Inchi: 1S/C25H32N4O2/c1-28-16-12-21-17-20(9-10-22(21)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-13-11-19-7-3-2-4-8-19/h2-4,7-10,17,23H,5-6,11-16,18H2,1H3,(H,26,30)(H,27,31)
- InChI Key: GXUZSSXCGNFSGO-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=CC=C1)(=O)C(NCC(C1C=CC2=C(C=1)CCN2C)N1CCCC1)=O
Computed Properties
- Exact Mass: 420.25252628g/mol
- Monoisotopic Mass: 420.25252628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.7Ų
- XLogP3: 3.4
N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2291-0580-10mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-75mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-50mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-15mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-5μmol |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-40mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-2mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-25mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-30mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2291-0580-100mg |
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide |
922067-11-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide Related Literature
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
Additional information on N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide
Research Brief on N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide (CAS: 922067-11-6)
Recent studies on N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide (CAS: 922067-11-6) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, with its unique structural features, has garnered attention for its possible applications in targeting specific biological pathways. The following brief synthesizes the latest findings and developments related to this molecule, providing insights into its mechanism of action, pharmacological properties, and potential clinical applications.
The compound, characterized by its complex structure incorporating indole, pyrrolidine, and phenylethyl moieties, has been investigated for its interactions with various biological targets. Recent in vitro studies have demonstrated its ability to modulate key signaling pathways, particularly those involved in inflammation and cell proliferation. These findings suggest that 922067-11-6 could serve as a promising lead compound for the development of new anti-inflammatory or anti-cancer therapies.
Pharmacokinetic studies have further elucidated the absorption, distribution, metabolism, and excretion (ADME) profiles of 922067-11-6. The compound exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Additionally, preliminary toxicity assessments indicate a manageable safety profile, though more extensive in vivo studies are required to confirm these observations.
One of the most significant breakthroughs in recent research is the identification of 922067-11-6's interaction with specific protein targets. Advanced computational modeling and X-ray crystallography have revealed precise binding modes, providing a structural basis for its biological activity. These insights are invaluable for the rational design of derivatives with enhanced potency and selectivity.
Despite these promising results, challenges remain in optimizing the compound's efficacy and minimizing potential off-target effects. Current research efforts are focused on structural modifications to improve its therapeutic index. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide (922067-11-6) represents a compelling area of research in chemical biology. Its unique properties and promising preliminary data position it as a potential candidate for addressing unmet medical needs. Continued investigation and development are essential to fully realize its therapeutic potential.
922067-11-6 (N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(2-phenylethyl)ethanediamide) Related Products
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 624-75-9(Iodoacetonitrile)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 42464-96-0(NNMTi)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)




